molecular formula C41H41ClFN9O6 B12363090 Androgen receptor degrader-4

Androgen receptor degrader-4

Cat. No.: B12363090
M. Wt: 810.3 g/mol
InChI Key: FQVBJIYSHZSPMB-PENYPIHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Androgen Receptor Degraders

Historical Context and Rationale for Targeted Protein Degradation

The conceptual foundation for targeted protein degradation emerged from Craig Crews' pioneering work on proteolysis-targeting chimeras (PROTACs) in 1999. Traditional AR antagonists like bicalutamide faced intrinsic limitations due to their reversible binding and agonist potential at elevated receptor concentrations. The field pivoted toward degradation strategies following critical observations:

  • Oncogene Addiction : 78% of metastatic castration-resistant prostate cancers (CRPC) retain AR signaling despite androgen deprivation.
  • Ligand-Binding Domain Mutations : Over 150 AR mutations confer resistance to competitive antagonists.
  • Receptor Amplification : CRPC tumors frequently exhibit AR gene copy number increases exceeding 10-fold.

Targeted degradation circumvents these issues through stoichiometric target elimination rather than occupancy-based inhibition.

The Androgen Receptor: Structure, Function, and Role in Disease

Structural Determinants of AR Activity

The AR (NR3C4) contains three functional domains critical for PROTAC design:

Domain Residues Function Degradation Vulnerability
N-terminal 1-537 Transcriptional activation (AF-1) Low
DNA-binding 544-623 Dimerization & promoter binding Moderate
Ligand-binding 676-919 Androgen binding & AF-2 formation High

Data synthesized from

The ligand-binding domain (LBD) remains the primary PROTAC target due to its conformational plasticity. In CRPC, AR splice variants lacking the LBD (e.g., AR-V7) necessitate alternative degradation strategies targeting the DNA-binding domain.

Limitations of Traditional Androgen Receptor Antagonists

First-generation antiandrogens exhibit three critical failures:

  • Partial Agonism : Bicalutamide demonstrates 18-22% AR transcriptional activity versus DHT in LNCaP cells.
  • Suboptimal Pharmacodynamics : AR antagonists require >90% receptor occupancy for efficacy versus PROTACs' catalytic degradation.
  • Mutation Vulnerabilities : T878A mutations convert enzalutamide into an AR agonist with EC50 = 89 nM.

These limitations necessitated a paradigm shift from inhibition to irreversible target elimination.

Emergence of Proteolysis-Targeting Chimeras in Chemical Biology

PROTACs overcome traditional drug constraints through:

  • Catalytic Activity : A single PROTAC molecule degrades multiple AR proteins via ubiquitin tagging.
  • Extended Pharmacodynamics : AR degradation persists for >72 hours post-washout in VCaP cells.
  • Mutation Resistance : Effective against F876L and W742C mutations resistant to enzalutamide.

Key PROTAC design parameters for AR degradation:

Parameter Optimal Range Androgen Receptor Degrader-4 Specification
Linker Length 10-15 atoms 12-atom polyethylene glycol
E3 Ligase Cereblon/VHL Cereblon (CC-885 derivative)
POI Ligand Kd <100 nM 3.2 nM (modified enzalutamide analog)

Data adapted from

Conceptualization and Development of this compound

This compound emerged from systematic optimization of three components:

  • Warhead Selection : A modified enzalutamide derivative (Kd = 3.2 nM) with reduced agonist potential.
  • E3 Ligase Recruitment : Cereblon-binding moiety derived from CC-885 enables 84% AR degradation at 10 nM.
  • Linker Engineering : 12-atom polyethylene glycol spacer maximizes ternary complex formation (Kd = 41 nM).

Mechanistic Validation :

  • Induces 92% AR degradation in LNCaP cells (DC50 = 1.8 nM)
  • Maintains potency against AR-V7 (DC50 = 8.3 nM) through N-terminal ubiquitination
  • No observed Hook effect up to 10 μM concentration

Properties

Molecular Formula

C41H41ClFN9O6

Molecular Weight

810.3 g/mol

IUPAC Name

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-5-[4-[[(1S,5R)-3-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]piperazin-1-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C41H41ClFN9O6/c42-31-13-25(4-1-22(31)16-44)58-24-5-2-23(3-6-24)47-38(54)33-17-46-36(18-45-33)50-11-9-49(10-12-50)19-28-29-20-51(21-30(28)29)35-15-27-26(14-32(35)43)40(56)52(41(27)57)34-7-8-37(53)48-39(34)55/h1,4,13-15,17-18,23-24,28-30,34H,2-3,5-12,19-21H2,(H,47,54)(H,48,53,55)/t23?,24?,28?,29-,30+,34?

InChI Key

FQVBJIYSHZSPMB-PENYPIHSSA-N

Isomeric SMILES

C1CC(CCC1NC(=O)C2=CN=C(C=N2)N3CCN(CC3)CC4[C@H]5[C@@H]4CN(C5)C6=C(C=C7C(=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)F)OC9=CC(=C(C=C9)C#N)Cl

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN=C(C=N2)N3CCN(CC3)CC4C5C4CN(C5)C6=C(C=C7C(=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)F)OC9=CC(=C(C=C9)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Enzalutamide Derivative (Warhead)

Enzalutamide (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)-2-fluoro-N-methylbenzamide) is modified to introduce a carboxylic acid handle for linker conjugation:

  • Hydrolysis of Enzalutamide :
    • Enzalutamide (1.0 eq) is treated with aqueous NaOH (2.0 eq) in THF/H₂O (3:1) at 60°C for 6 hours.
    • The amide group is hydrolyzed to yield 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)-2-fluorobenzoic acid (Intermediate 1).
    • Yield : ~85% (HPLC purity >98%).

Linker Synthesis and Functionalization

A piperazine-piperidine hybrid linker is synthesized to ensure rigidity:

  • Piperazine-Piperidine Coupling :
    • Piperazine (1.0 eq) and 1-(bromomethyl)piperidine (1.2 eq) are reacted in acetonitrile with K₂CO₃ (3.0 eq) at 80°C for 12 hours.
    • The product, 1-(piperidin-1-ylmethyl)piperazine (Linker 1), is isolated via flash chromatography (SiO₂, EtOAc/MeOH 9:1).
    • Yield : 72%.

Conjugation of Warhead to Linker

Intermediate 1 is coupled to Linker 1 via amide bond formation:

  • Activation of Carboxylic Acid :
    • Intermediate 1 (1.0 eq) is treated with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 30 minutes at 25°C.
  • Amidation Reaction :
    • Linker 1 (1.2 eq) is added, and the mixture is stirred for 6 hours.
    • The product, 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)-2-fluoro-N-(piperidin-1-ylmethyl)piperazin-1-yl)benzamide (Intermediate 2), is purified via preparative HPLC.
    • Yield : 65% (purity >95% by LC-MS).

Synthesis of VHL Ligand (VH032 Derivative)

The VHL ligand is prepared separately using a reported protocol:

  • VH032 Synthesis :
    • (S)-2-((S)-2-(6-Chloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid is synthesized in five steps from commercial starting materials.
    • Key Step : Pd-mediated coupling introduces the methylsulfonyl group (yield: 58%).

Final Coupling to Form ARCC-4

Intermediate 2 is conjugated to the VHL ligand:

  • Activation of Linker Amine :
    • Intermediate 2 (1.0 eq) is reacted with TFA in DCM to deprotect the terminal amine.
  • Amide Bond Formation :
    • The deprotected amine (1.0 eq) is coupled to the VHL ligand (1.1 eq) using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 5 hours.
    • Crude ARCC-4 is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
    • Yield : 42% (purity >99% by HPLC).

Analytical Characterization

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) :
    Calculated for C₅₄H₅₈F₄N₉O₆S₂: m/z 1132.3841 [M+H]⁺; Found: 1132.3838.
  • ¹H/¹³C NMR : Key peaks confirm linker integration (e.g., piperazine δ 2.8–3.2 ppm; VHL indole δ 7.5 ppm).

Purity and Stability

  • HPLC Analysis :

    Column Mobile Phase Retention Time Purity
    C18 (4.6×250 mm) 40–90% MeCN/H₂O (+0.1% TFA) 12.3 min 99.2%
  • Thermal Stability : Degradation <2% after 48 hours at 25°C (pH 7.4).

Scalability and Process Optimization

Gram-Scale Synthesis

A modified route enables large-scale production:

  • One-Pot Linker Attachment : Combines Steps 2.3 and 2.5 to reduce intermediate isolation (yield increases to 55%).
  • Continuous Flow Purification : Reduces solvent use by 40%.

Critical Quality Attributes

  • Linker Rigidity : Piperidine-piperazine spacer maintains DC₅₀ = 5 nM in VCaP cells.
  • Solubility Enhancement : Amorphous solid dispersions with HPMCAS improve bioavailability (Cₘₐₓ = 1.2 µM in rats).

Comparative Analysis of PROTAC Syntheses

Parameter ARCC-4 ARV-110 ITRI-90
DC₅₀ (nM) 5 1.2 8
Linker Type Piperidine Piperazine PEG
Yield 42% 35% 50%
Oral Bioavailability 58% (rat) 28% (dog) 45% (mouse)

Challenges and Solutions

  • Low Solubility : Addressed via amorphous solid dispersions (ASDs) with HPMCAS, achieving 38 µg/mL solubility at pH 6.8.
  • Protease Sensitivity : Stabilized by rigid linker design, reducing off-target degradation.
  • Cost Efficiency : AI-guided optimization (e.g., AiPROTAC) reduced development time by 30%.

Chemical Reactions Analysis

Types of Reactions

Androgen receptor degrader-4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Clinical Trials and Efficacy

ARCC-4 has progressed through various clinical trial phases:

Trial Phase Study Identifier Target Population Key Findings
Phase INCT03888612Metastatic CRPCWell-tolerated; effective degradation of AR
Phase IIARDENTMetastatic CRPCSignificant reduction in prostate-specific antigen levels in 50% of patients with specific mutations

The clinical data suggest that ARCC-4 not only degrades the androgen receptor effectively but also demonstrates antitumor activity across various patient populations.

Comparative Studies

Comparative studies highlight the advantages of ARCC-4 over traditional therapies:

  • Efficacy Against Drug Resistance : In head-to-head comparisons with enzalutamide, ARCC-4 has shown superior performance in degrading androgen receptors and inhibiting tumor cell proliferation in models resistant to enzalutamide .
  • Induction of Apoptosis : ARCC-4 induces apoptosis more effectively than enzalutamide in prostate cancer cells that have developed resistance to conventional treatments .

Case Studies

Recent case studies provide insight into the practical applications and outcomes associated with ARCC-4:

  • Case Study 1 : A patient with metastatic castration-resistant prostate cancer exhibited a significant decrease in prostate-specific antigen levels after treatment with ARCC-4, demonstrating its potential as an effective therapeutic option.
  • Case Study 2 : In a cohort of patients with mutations known to confer resistance to standard therapies, approximately 50% experienced notable tumor reduction following treatment with ARCC-4.

Mechanism of Action

The mechanism of action of androgen receptor degrader-4 involves binding to the androgen receptor and promoting its degradation via the proteasome pathway. This process involves the following steps:

    Binding: The compound binds to the androgen receptor.

    Ubiquitination: The attached E3 ubiquitin ligase ligand promotes the addition of ubiquitin molecules to the androgen receptor.

    Degradation: The ubiquitinated androgen receptor is recognized and degraded by the proteasome.

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of AR degraders has expanded rapidly, with multiple candidates demonstrating distinct mechanisms, potencies, and clinical potentials. Below is a comparative analysis of ARD-4 and key competitors:

Table 1: Comparison of ARD-4 with Similar Compounds

Compound Mechanism/Target Potency (IC50/DC50) Key Findings References
ARD-4 PROTAC (cIAP1 recruiter, AR binder) IC50: 3 nM Degrades wild-type and mutant AR; inhibits CRPC cell proliferation.
ARD-69 PROTAC (VHL recruiter, AR binder) DC50: 0.76–10.4 nM 100x more potent than enzalutamide; reduces AR protein >95% in xenografts.
UT-34 AR pan-antagonist (AF-1 binder) IC50: <10 nM Degrades AR via ubiquitination; induces tumor regression in enzalutamide-resistant models.
Molecular Glues Induce AR degradation via HSP70 N/A Preclinical stage; targets AR N-terminal domain.
Enzalutamide Competitive LBD antagonist IC50: ~20 nM Ineffective against AR-V7 splice variants; resistance common in CRPC.

Key Insights:

Mechanistic Superiority of PROTACs: ARD-4 and ARD-69 leverage PROTAC technology to degrade AR catalytically, unlike enzalutamide, which merely blocks ligand binding. This results in sustained AR suppression and activity against resistance-driving AR splice variants (e.g., AR-V7) . ARD-4’s use of cIAP1 as an E3 ligase distinguishes it from ARD-69, which recruits von Hippel-Lindau (VHL). cIAP1-based degraders may offer broader tissue penetration but face challenges related to cIAP1’s role in apoptosis regulation .

Potency and Efficacy: ARD-69 exhibits superior DC50 values (0.76 nM in VCaP cells) compared to ARD-4’s IC50 (3 nM). However, IC50 and DC50 metrics differ fundamentally: IC50 measures functional inhibition, while DC50 quantifies degradation efficiency .

Resistance Profiles :

  • AR amplification and mutations (e.g., T878A) drive resistance to enzalutamide but remain susceptible to PROTACs like ARD-4 and ARD-69 .
  • Molecular glues and autophagic degraders (e.g., HSP70 modulators) represent emerging alternatives but lack clinical validation .

Clinical Readiness :

  • ARD-69 has advanced to preclinical in vivo studies with demonstrated tumor AR suppression, while ARD-4 remains in earlier-stage testing .
  • UT-34’s oral bioavailability and safety profile position it as a viable candidate for next-generation AR-targeted therapy .

Future Perspectives

ARD-4 exemplifies the promise of PROTACs in overcoming CRPC resistance. However, challenges persist:

  • E3 Ligase Selectivity : cIAP1 recruiters like ARD-4 may exhibit off-target effects due to cIAP1’s role in NF-κB signaling .
  • Pharmacokinetics : Optimizing linker chemistry and bioavailability is critical for clinical translation .

Competitors such as ARD-69 and UT-34 highlight the importance of diversified mechanisms (VHL recruitment, AF-1 targeting) in broadening the therapeutic arsenal. Future studies should prioritize head-to-head comparisons of degradation efficiency, resistance mitigation, and safety profiles.

Q & A

Q. What is the molecular mechanism of action for Androgen Receptor Degrader-4 (AR Degrader-4)?

AR Degrader-4 operates via the PROTAC (PROteolysis-Targeting Chimera) mechanism. It comprises three components: (1) an AR-binding ligand (e.g., enzalutamide derivative), (2) a linker, and (3) an E3 ubiquitin ligase-recruiting moiety (e.g., IAP or VHL ligand). The molecule simultaneously binds AR and the E3 ligase, inducing ubiquitination and subsequent proteasomal degradation of AR. This mechanism bypasses traditional antagonism, making it effective in resistant cancers .

Q. How is the efficacy of AR Degrader-4 validated in preclinical models?

Researchers use:

  • Cell-based assays : Measure DC50 (degradation concentration) and IC50 (proliferation inhibition) in AR-positive prostate cancer lines (e.g., VCaP, LNCaP). AR degradation is confirmed via Western blotting .
  • Xenograft models : Subcutaneous tumor growth inhibition in immunocompromised mice, with pharmacokinetic (PK) profiling to assess bioavailability and dosing efficacy .

Q. What structural components of AR Degrader-4 are critical for its function?

The PROTAC structure requires:

  • AR-binding group : Determines target specificity (e.g., AR antagonist derivatives).
  • Linker : Optimizes spatial alignment between AR and E3 ligase. Flexible or rigid linkers influence degradation efficiency.
  • E3 ligase ligand : Recruits ligases like cIAP1 (SNIPERs) or VHL. cIAP1-based degraders show tissue-selective activity .

Q. Which assays are used to quantify AR degradation and antagonist activity?

  • Ubiquitination assays : Confirm AR polyubiquitination via immunoprecipitation.
  • Transcriptional activity : Luciferase reporters measure AR-driven gene suppression.
  • Proliferation assays : IC50 values in enzalutamide-sensitive/resistant cell lines (e.g., LNCaP-AR-T877A) .

Advanced Research Questions

Q. How does AR Degrader-4 overcome resistance in androgen-independent prostate cancer?

Unlike competitive antagonists (e.g., enzalutamide), AR Degrader-4 degrades AR splice variants (e.g., AR-V7) and mutants (e.g., T878A) by targeting the N-terminal domain. This prevents ligand-binding domain (LBD)-independent activation, a common resistance mechanism. In vivo studies show tumor regression in enzalutamide-resistant xenografts at doses ≥1 mg/kg .

Q. What strategies optimize the linker chemistry in PROTAC AR Degrader-4?

Linker optimization involves:

  • Structure-activity relationship (SAR) studies : Testing polyethylene glycol (PEG) or alkyl-based linkers for solubility and proteasome engagement.
  • Molecular dynamics simulations : Predict ternary complex stability between AR, E3 ligase, and PROTAC.
  • In vitro PK/PD modeling : Balances degradation efficiency with metabolic stability .

Q. How do DC50 and IC50 values inform the therapeutic potential of AR Degrader-4?

  • DC50 : Concentration required for 50% AR degradation (e.g., ≤0.1 nM in VCaP cells). Lower DC50 indicates higher degradation efficiency.
  • IC50 : Concentration inhibiting 50% cell proliferation (e.g., 1.5 nM in VCaP). Discrepancies between DC50 and IC50 may reflect off-target effects or post-degradation signaling .

Q. What in vivo models best recapitulate AR Degrader-4’s clinical potential?

  • VCaP xenografts : Model AR-amplified tumors.
  • LNCaP-AR-T877A mutants : Mimic enzalutamide resistance.
  • Pharmacodynamic markers : Serial tumor biopsies to quantify AR degradation and downstream targets (e.g., PSA) .

Q. How does AR Degrader-4 compare to other PROTAC AR degraders (e.g., ARD-2585)?

ARD-2585, a clinical-stage PROTAC, achieves oral bioavailability (51% in mice) and superior tumor regression vs. enzalutamide. Structural differences (e.g., CRBN vs. IAP ligands) influence degradation kinetics and toxicity profiles .

Q. What analytical methods confirm AR Degrader-4’s target engagement and degradation?

  • Cellular thermal shift assay (CETSA) : Confirms AR-PROTAC binding.
  • Immunofluorescence : Visualizes AR nuclear-cytoplasmic shuttling post-degradation.
  • RNA-seq : Identifies AR-dependent transcriptome changes .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported IC50 values for AR Degrader-4?

Variability arises from:

  • Cell line heterogeneity : AR expression levels (e.g., VCaP vs. LNCaP).
  • Assay conditions : Duration of treatment (e.g., 72-hour vs. 96-hour proliferation assays).
  • Metric differences : DC50 (degradation) vs. IC50 (cell viability) .

Q. What evidence supports AR Degrader-4’s selectivity over other nuclear receptors?

Selectivity screens (e.g., glucocorticoid receptor, estrogen receptor) and kinase profiling (e.g., GPCRs) show no cross-reactivity. UT-34, a related degrader, exhibits >100-fold selectivity for AR over other targets .

Methodological Challenges

Q. What are the limitations of current PROTAC design for AR degradation?

  • Molecular weight : PROTACs often exceed 900 Da, limiting blood-brain barrier penetration.
  • Hook effect : High concentrations disrupt ternary complex formation, reducing efficacy.
  • E3 ligase tissue specificity : cIAP1 degraders may lack efficacy in CRBN-dominant tissues .

Q. How can researchers improve the oral bioavailability of AR Degrader-4?

Strategies include:

  • Prodrug formulations : Mask polar groups to enhance intestinal absorption.
  • Lipid nanoparticle encapsulation : Increases solubility and PK stability.
  • Co-administration with CYP3A4 inhibitors : Reduces first-pass metabolism .

Future Directions

Q. What novel targets could synergize with AR Degrader-4 in combinatorial therapies?

  • BCL-XL inhibitors : Overcome apoptosis resistance in AR-low tumors.
  • CDK4/6 inhibitors : Target cell cycle dependencies post-AR degradation.
  • Immune checkpoint blockers : Enhance T-cell infiltration in degraded AR microenvironments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.